2-(1H-pyrazol-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-4-yl)propan-2-amine is a chemical compound that features a pyrazole ring attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of pyrazole derivatives with appropriate amine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as chloro(trimethyl)silane and pyridine at elevated temperatures (around 90°C) in ambient air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce secondary amines.
Scientific Research Applications
2-(1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2).
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a potential CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and subsequent phosphorylation of target substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound also features a pyrazole ring but is fused with a benzimidazole moiety.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole derivative with potential anticancer activity.
Uniqueness
2-(1H-pyrazol-4-yl)propan-2-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its propan-2-amine group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
1215924-75-6 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.